molecular formula C13H15N B1347245 N-propylnaphthalen-1-amine CAS No. 607-60-3

N-propylnaphthalen-1-amine

Cat. No.: B1347245
CAS No.: 607-60-3
M. Wt: 185.26 g/mol
InChI Key: WHOYKONBZHXCFI-UHFFFAOYSA-N
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Description

N-propylnaphthalen-1-amine is an organic compound with the molecular formula C13H15N It is a derivative of naphthalene, where a propyl group is attached to the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the alkylation of naphthalen-1-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Naphthalen-1-amine

    Reagent: Propyl halide (e.g., propyl bromide)

    Conditions: Basic medium (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol)

    Reaction: [ \text{C}{7}\text{NH}_2 + \text{C}{7}\text{NH}\text{C}_3\text{H}_7 + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

N-propylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthalene derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into more reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products Formed:

    Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups

    Reduction: Reduced amine derivatives

    Substitution: Various substituted naphthalene compounds

Scientific Research Applications

N-propylnaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-propylnaphthalen-1-amine can be compared with other similar compounds, such as:

    N-methylnaphthalen-1-amine: Similar structure but with a methyl group instead of a propyl group.

    N-ethylnaphthalen-1-amine: Contains an ethyl group instead of a propyl group.

    N-butylnaphthalen-1-amine: Features a butyl group instead of a propyl group.

Uniqueness: this compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and butyl counterparts.

Properties

IUPAC Name

N-propylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOYKONBZHXCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323990
Record name N-propylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-60-3
Record name NSC405386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405386
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-propylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylnaphthalen-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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